

A Comparative Guide to the Cryogenic Properties of Mercury Telluride (HgTe)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury telluride*

Cat. No.: *B084246*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the material properties of **Mercury Telluride** (HgTe) at cryogenic temperatures, offering a direct comparison with other relevant semiconductor materials, namely Lead Selenide (PbSe) and Cadmium Telluride (CdTe). The data presented is supported by experimental findings to assist researchers in selecting appropriate materials for low-temperature applications.

Overview of Materials

Mercury Telluride (HgTe): A versatile narrow-gap semiconductor, HgTe is distinguished by its inverted band structure, making it a key material in the study of topological insulators. Its properties at cryogenic temperatures are of significant interest for applications in quantum computing, infrared detection, and thermoelectric devices.

Lead Selenide (PbSe): As a narrow-gap semiconductor, PbSe is a well-established thermoelectric material. Its performance at low temperatures provides a valuable benchmark for comparison with HgTe in thermoelectric applications.

Cadmium Telluride (CdTe): A wider bandgap semiconductor compared to HgTe and PbSe, CdTe serves as a contrasting example of a more conventional semiconductor. It is often used as a substrate or barrier material in HgTe-based quantum well structures.

Comparative Data of Material Properties at Cryogenic Temperatures

The following tables summarize key electronic, thermoelectric, and optical properties of HgTe, PbSe, and CdTe at standard cryogenic temperatures (77 K and 4 K).

Table 1: Electronic Properties

Property	Temperature (K)	HgTe	PbSe	CdTe
Electrical Resistivity ($\Omega \cdot \text{cm}$)	77	$\sim 10^{-3} - 10^{-2}$	$\sim 10^{-4} - 10^{-3}$	$> 10^3$
4	$\sim 10^{-2} - 10^{-1}$	$\sim 10^{-5} - 10^{-4}$	Very High (Insulating)	
Electron Mobility (cm^2/Vs)	77	$> 1 \times 10^5$ ^[1]	$\sim 10^3 - 10^4$	$\sim 10^2 - 10^3$
4	$> 1 \times 10^6$ ^[2]	$\sim 10^4 - 10^5$	Low	

Table 2: Thermoelectric Properties

Property	Temperature (K)	HgTe	PbSe	CdTe
Seebeck Coefficient ($\mu\text{V/K}$)	77	Variable (can be n- or p-type)	-50 to -150 (n-type)	Low
4	Small	Small	Very Low	
Thermal Conductivity ($\text{W/m}\cdot\text{K}$)	77	$\sim 2 - 5$	$\sim 3 - 6$	$\sim 6 - 8$
4	$\sim 1 - 3$	$\sim 10 - 20$ (dominated by phonons)	$\sim 10 - 20$	

Table 3: Optical Properties

Property	Temperature (K)	HgTe	PbSe	CdTe
Band Gap (eV)	77	~0.0 (Semimetal) to small gap (topological insulator)	~0.22	~1.58
4		~0.0 (Semimetal) to small gap (topological insulator)	~0.17	~1.6
Optical Absorption Edge (μm)	77	Far-infrared (>15 μm)	~5.6	~0.78
4		Far-infrared (>15 μm)	~7.3	~0.77

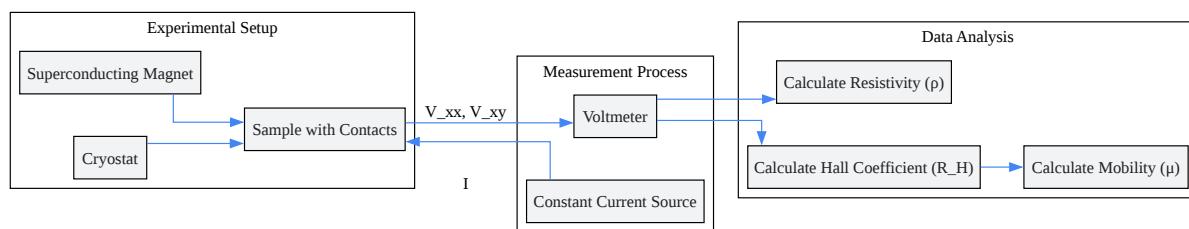
Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Four-Probe Resistivity and Hall Effect Measurement

This technique is fundamental for determining electrical resistivity and electron mobility.

Objective: To measure the temperature-dependent electrical resistivity and Hall voltage to calculate carrier concentration and mobility.


Apparatus:

- Cryostat with temperature controller (e.g., liquid helium or closed-cycle refrigerator).
- Sample holder with electrical contacts in a van der Pauw or Hall bar configuration.

- High-precision voltmeter and a constant current source.
- Superconducting magnet for Hall measurements.

Procedure:

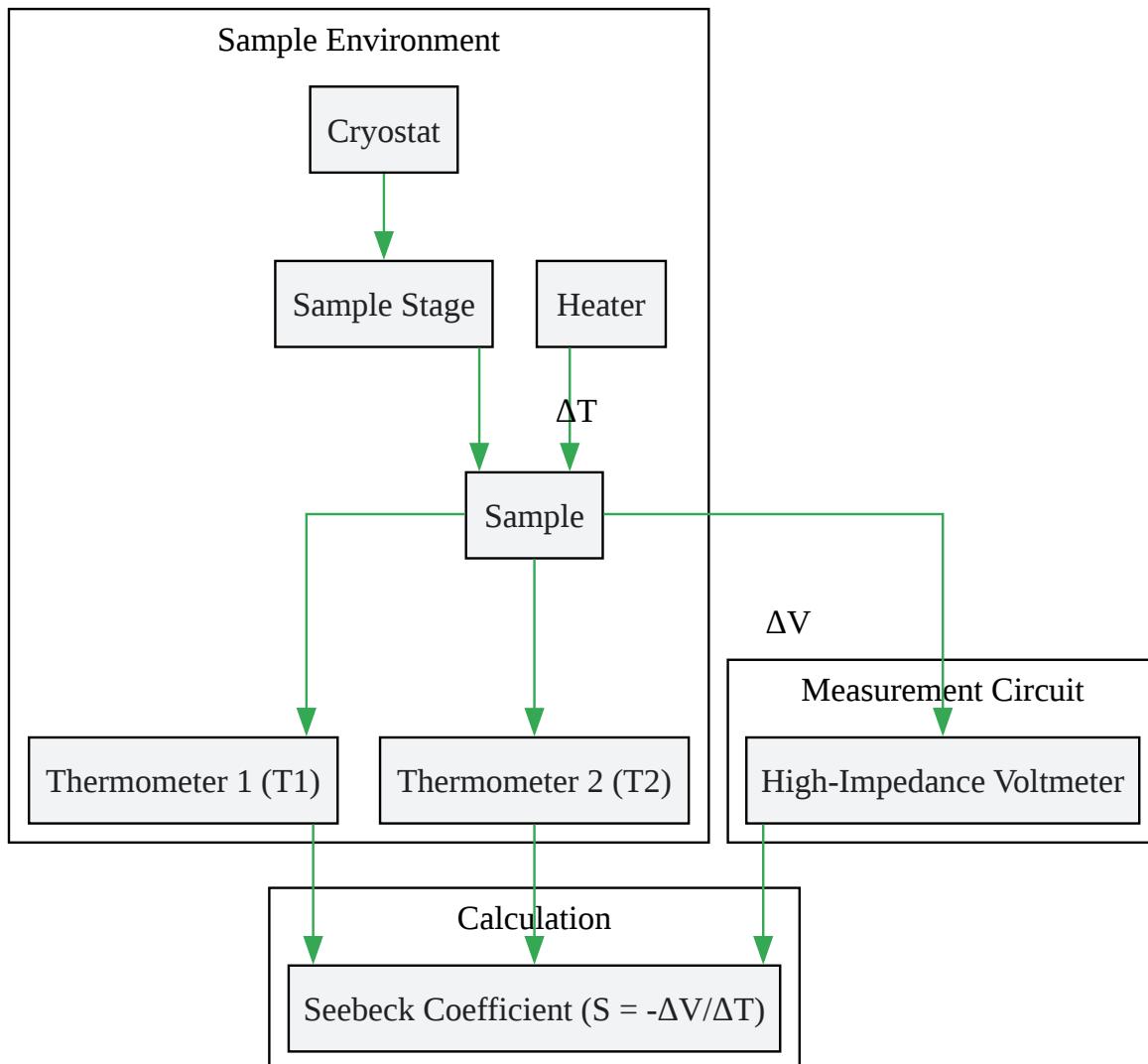
- The sample is mounted on the sample holder, and electrical contacts are made using indium solder or wire bonding.
- The sample holder is placed inside the cryostat, which is then evacuated to a high vacuum.
- The sample is cooled to the lowest desired temperature (e.g., 4 K).
- For resistivity measurements, a known DC current is passed through two contacts, and the voltage drop across the other two contacts is measured. The resistivity is calculated based on the sample geometry.
- For Hall effect measurements, a magnetic field is applied perpendicular to the sample surface. The Hall voltage, which develops transverse to the current direction, is measured.
- Measurements are taken at various temperatures as the sample is slowly warmed up.

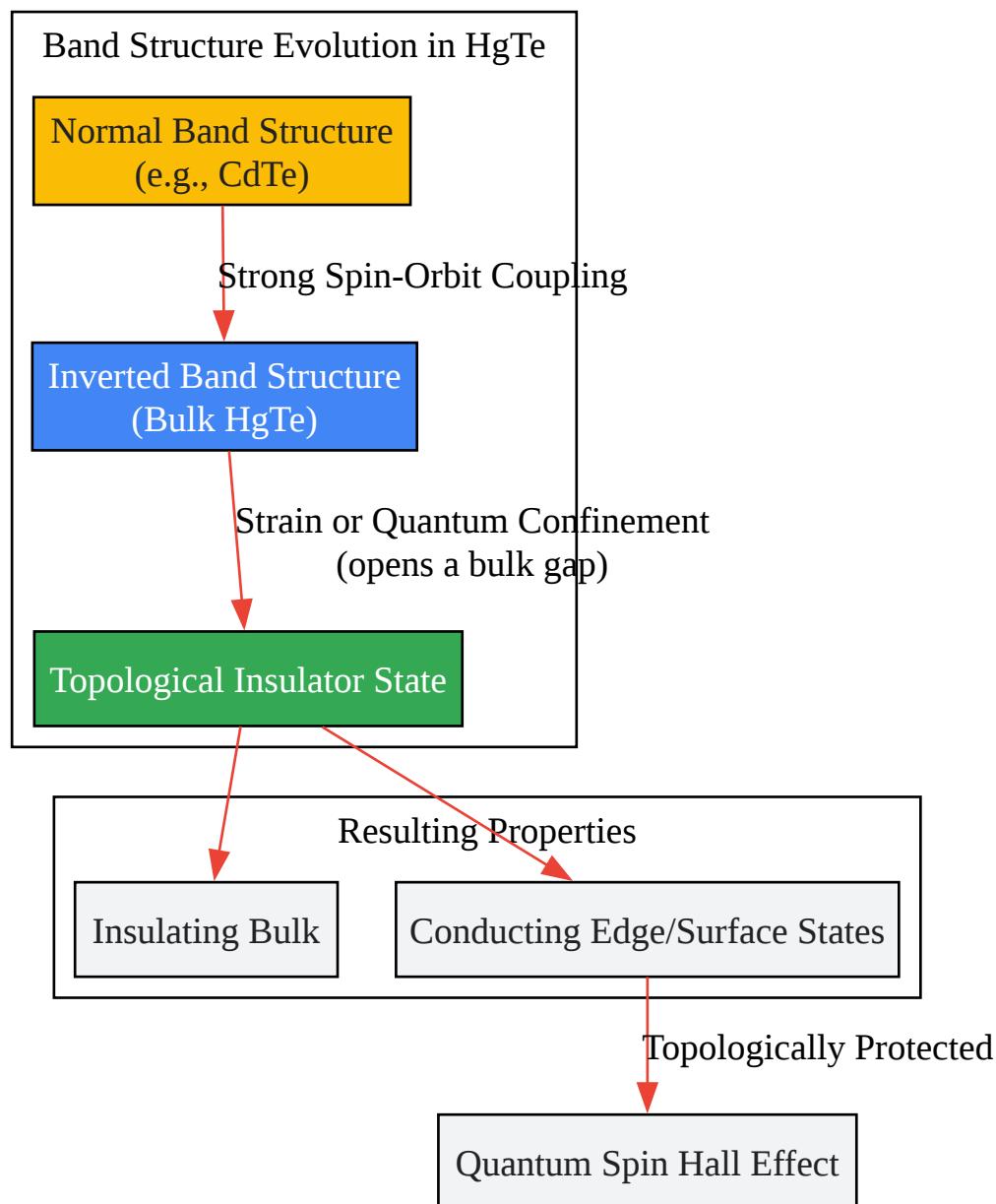
[Click to download full resolution via product page](#)

Workflow for Four-Probe Resistivity and Hall Effect Measurement.

Seebeck Coefficient Measurement

The Seebeck coefficient is a direct measure of the thermoelectric voltage generated by a temperature gradient across the material.


Objective: To measure the Seebeck coefficient as a function of temperature.


Apparatus:

- Cryostat with a sample stage that allows for a controlled temperature gradient.
- Two thermometers (e.g., calibrated diodes or resistance thermometers).
- A heater to create a temperature difference.
- High-impedance voltmeter.

Procedure:

- The sample is mounted between two copper blocks on the sample stage.
- Thermometers are attached to each end of the sample to measure the temperature difference (ΔT).
- A small heater on one of the copper blocks is used to generate a stable temperature gradient across the sample.
- The thermoelectric voltage (ΔV) generated across the sample is measured using a high-impedance voltmeter.
- The Seebeck coefficient (S) is calculated as $S = -\Delta V / \Delta T$.
- Measurements are repeated at different base temperatures.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. impact.ornl.gov [impact.ornl.gov]
- 2. The mobility of electrons and holes in HgTe in the temperature range of intrinsic conduction [inis.iaea.org]
- To cite this document: BenchChem. [A Comparative Guide to the Cryogenic Properties of Mercury Telluride (HgTe)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084246#analysis-of-hgte-properties-at-cryogenic-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com